2-(3-Fluoro-4-(isopentyloxy)phenyl)ethanol

Description

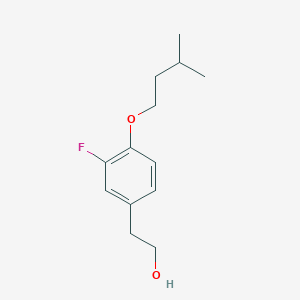

2-(3-Fluoro-4-(isopentyloxy)phenyl)ethanol is a fluorinated aromatic alcohol characterized by a phenyl ring substituted with a fluorine atom at the 3-position and an isopentyloxy group (3-methylbutoxy) at the 4-position, linked to an ethanol moiety. This structure combines lipophilic (isopentyloxy) and polar (ethanol) groups, making it a candidate for studies in medicinal chemistry, particularly in drug design where solubility and membrane permeability are critical.

Properties

IUPAC Name |

2-[3-fluoro-4-(3-methylbutoxy)phenyl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FO2/c1-10(2)6-8-16-13-4-3-11(5-7-15)9-12(13)14/h3-4,9-10,15H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUMQQDSOBXCQBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=C(C=C(C=C1)CCO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-(isopentyloxy)phenyl)ethanol can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 3-fluoro-4-nitrophenethyl alcohol with iso-pentyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Another approach involves the reduction of 3-fluoro-4-iso-pentoxyphenylacetone using a reducing agent such as sodium borohydride or lithium aluminum hydride. This method provides a straightforward route to obtain the desired alcohol with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the high-quality production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-(isopentyloxy)phenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

Substitution: Potassium carbonate in DMF or sodium hydride in tetrahydrofuran (THF).

Major Products

Oxidation: 3-Fluoro-4-iso-pentoxyphenylacetone or 3-Fluoro-4-iso-pentoxybenzaldehyde.

Reduction: 3-Fluoro-4-iso-pentoxyphenethyl alkane.

Substitution: 3-Amino-4-iso-pentoxyphenethyl alcohol or 3-Thio-4-iso-pentoxyphenethyl alcohol.

Scientific Research Applications

2-(3-Fluoro-4-(isopentyloxy)phenyl)ethanol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-(isopentyloxy)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with target proteins, influencing their conformation and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Isomer Effects

- 2-(3-Fluoro-5-(isopentyloxy)phenyl)ethanol (CAS 1443328-03-7): This positional isomer places the fluorine and isopentyloxy groups at the 3- and 5-positions, respectively, altering the molecule’s electronic distribution and steric profile.

Alkoxy Group Variations

- 2-(4-Ethoxy-3-fluorophenyl)ethanol (CAS 1368875-34-6): Replacing isopentyloxy with ethoxy shortens the alkyl chain, reducing lipophilicity (predicted logP: ~2.1 vs. ~3.5 for the target compound). This decreases molecular weight (184.21 g/mol vs. ~226.29 g/mol) and may enhance aqueous solubility but limit membrane penetration .

- 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5): The bulky tetramethylbutyl group increases steric hindrance and lipophilicity compared to isopentyloxy. This compound’s acute oral toxicity (Category 4) and eye hazards highlight the importance of substituent choice in safety profiles .

Fluorination Patterns

- The biphenyl structure also introduces greater rigidity, which could influence receptor binding .

Functional Group Modifications

- 2-({3-Chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)ethanol (CAS 797012-68-1): The addition of a chlorine atom and aminoethanol group introduces hydrogen-bonding capacity and electronic effects distinct from the target’s simple ethanol moiety. Such modifications may enhance interactions with biological targets but complicate synthesis .

Physicochemical Properties

| Property | 2-(3-Fluoro-4-(isopentyloxy)phenyl)ethanol | 2-(4-Ethoxy-3-fluorophenyl)ethanol | 2-[(2',3',4'-Trifluorobiphenyl-2-yl)oxy]ethanol |

|---|---|---|---|

| Molecular Formula | C₁₃H₁₉FO₂ | C₁₀H₁₃FO₂ | C₁₄H₁₁F₃O₂ |

| Molecular Weight (g/mol) | ~226.29 | 184.21 | 247.32 |

| Key Substituents | 3-F, 4-isopentyloxy | 3-F, 4-ethoxy | 2',3',4'-trifluoro, biphenyl |

| Predicted logP | ~3.5 | ~2.1 | ~3.8 |

| Potential Applications | Antimicrobial, drug delivery | Solubility enhancement | Metabolic stability, receptor binding |

Biological Activity

Overview

2-(3-Fluoro-4-(isopentyloxy)phenyl)ethanol is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and biological effects, supported by relevant data and case studies.

- Molecular Formula : C13H19F O2

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

- Structure : The compound features a phenolic structure with a fluorinated aromatic ring and an isopentyloxy group, which influences its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The presence of the fluorine atom enhances the compound's binding affinity to enzymes, potentially inhibiting their activity.

- Receptor Modulation : The hydroxyl group can form hydrogen bonds with receptor sites, affecting signal transduction pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. In vitro studies indicated that it significantly decreased the production of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages.

Case Studies

-

Case Study on Antimicrobial Efficacy

- Objective : To evaluate the antimicrobial activity of this compound.

- Method : Disk diffusion method was used against selected bacterial strains.

- Results : The compound exhibited significant inhibition zones, particularly against Staphylococcus aureus.

-

Case Study on Anti-inflammatory Activity

- Objective : To assess the anti-inflammatory properties in a murine model.

- Method : Mice were treated with the compound prior to LPS administration.

- Results : A marked reduction in serum levels of IL-6 and TNF-α was observed, indicating potent anti-inflammatory effects.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound | Antimicrobial Activity (MIC) | Anti-inflammatory Activity |

|---|---|---|

| 2-(3-Fluorophenyl)ethanol | 64 µg/mL | Moderate |

| 2-(3-Methoxy-4-fluorophenyl)ethanol | 128 µg/mL | Low |

| 2-(3-Fluoro-4-isopentyloxyphenyl)ethanol | 32 µg/mL | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.